molecular formula C8H11Cl2N3O2 B13928274 Ethyl 2-amino-2-(5-chloropyrazin-2-YL)acetate hydrochloride

Ethyl 2-amino-2-(5-chloropyrazin-2-YL)acetate hydrochloride

Cat. No.: B13928274
M. Wt: 252.09 g/mol
InChI Key: RXDLFIZZPCPETQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(5-chloropyrazin-2-YL)acetate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyrazine ring substituted with a chlorine atom and an ethyl ester group. Its molecular formula is C8H10ClN3O2·HCl, and it is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of Ethyl 2-amino-2-(5-chloropyrazin-2-YL)acetate hydrochloride typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with ethyl glycinate hydrochloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent like ethanol or dimethylformamide. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 2-amino-2-(5-chloropyrazin-2-YL)acetate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-2-(5-chloropyrazin-2-YL)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(5-chloropyrazin-2-YL)acetate hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Ethyl 2-amino-2-(5-chloropyrazin-2-YL)acetate hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which enhances its reactivity and versatility in various chemical reactions.

Properties

Molecular Formula

C8H11Cl2N3O2

Molecular Weight

252.09 g/mol

IUPAC Name

ethyl 2-amino-2-(5-chloropyrazin-2-yl)acetate;hydrochloride

InChI

InChI=1S/C8H10ClN3O2.ClH/c1-2-14-8(13)7(10)5-3-12-6(9)4-11-5;/h3-4,7H,2,10H2,1H3;1H

InChI Key

RXDLFIZZPCPETQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN=C(C=N1)Cl)N.Cl

Origin of Product

United States

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